Mazdutide: A Technical Guide to its Dual Agonist Activity on GLP-1 and Glucagon Receptors
Mazdutide: A Technical Guide to its Dual Agonist Activity on GLP-1 and Glucagon Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mazdutide, a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). Mazdutide, also known as IBI362 or LY3305677, is an innovative therapeutic agent engineered to address key aspects of metabolic diseases such as type 2 diabetes and obesity.[1] Its dual-action mechanism offers a multifaceted approach to glycemic control and weight management by simultaneously leveraging the complementary effects of GLP-1R and GCGR activation.[1][2][3]
Core Mechanism of Action
Mazdutide is a long-acting synthetic peptide modeled on mammalian oxyntomodulin, a naturally occurring peptide that activates both GLP-1R and GCGR.[4][5] By engaging GLP-1R, Mazdutide enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1][4][6] Concurrently, its activation of GCGR increases energy expenditure, enhances fatty acid oxidation, and improves hepatic fat metabolism.[2][4][6] This combined activity profile allows for potent glucose-lowering and weight-loss effects.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding Mazdutide's receptor binding affinity, potency, and clinical efficacy.
Table 1: In Vitro Receptor Binding and Potency of Mazdutide
| Receptor | Species | Parameter | Value (nM) |
| GLP-1R | Human | Ki | 28.6[5] |
| GLP-1R | Mouse | Ki | 25.1[5] |
| GCGR | Human | Ki | 17.7[5] |
| GCGR | Mouse | Ki | 15.9[5] |
| Insulin Secretion (mouse islets) | Mouse | EC50 | 5.2[5] |
Table 2: Summary of Key Clinical Trial Outcomes for Mazdutide
| Trial Name (if available) | Indication | Dose(s) | Duration | Key Efficacy Endpoints |
| Phase 1b | Overweight or Obesity (Chinese adults) | Multiple ascending doses | - | Significant reductions in body weight and improvements in metabolic parameters.[7] |
| Phase 2 (NCT04904913) | Obesity (Chinese adults) | 9 mg | 48 weeks | 18.6% reduction in body weight from baseline.[4] |
| DREAMS-1 | Type 2 Diabetes (Chinese adults) | 4 mg, 6 mg | 24 weeks | Superior reduction in HbA1c compared to placebo (-1.57% for 4mg, -2.15% for 6mg vs. -0.14% for placebo).[8] |
| DREAMS-2 (NCT05606913) | Type 2 Diabetes (Chinese adults) | 4 mg, 6 mg | 28 weeks | Superior reduction in HbA1c compared to dulaglutide 1.5 mg.[9] |
| GLORY-1 | Overweight or Obesity (Chinese adults) | 4 mg, 6 mg | 48 weeks | Superior weight loss efficacy compared to placebo.[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of GLP-1R and GCGR Activation
The activation of both GLP-1R and GCGR by Mazdutide initiates intracellular signaling cascades, primarily through the G-protein-coupled receptor (GPCR) pathway, leading to the production of cyclic AMP (cAMP).
Caption: Mazdutide dual agonism on GLP-1R and GCGR signaling pathways.
Experimental Workflow for Dual Agonist Characterization
The characterization of a dual GLP-1R/GCGR agonist like Mazdutide typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for dual GLP-1R/GCGR agonist development.
Detailed Experimental Protocols
The following are representative, detailed methodologies for key in vitro assays used to characterize dual GLP-1R/GCGR agonists like Mazdutide. These protocols are based on standard practices in the field.
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of Mazdutide for human GLP-1R and GCGR.
Materials:
-
HEK293 cells stably expressing human GLP-1R or GCGR.
-
Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Radioligand: 125I-GLP-1 for GLP-1R and 125I-Glucagon for GCGR.
-
Unlabeled competitor: Mazdutide at various concentrations.
-
Non-specific binding control: High concentration of unlabeled native ligand (GLP-1 or Glucagon).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of Mazdutide to the wells. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of the unlabeled native ligand.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Mazdutide concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for EC50 Determination
Objective: To determine the potency (EC50) of Mazdutide in stimulating cAMP production via GLP-1R and GCGR activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GLP-1R or GCGR.[11]
-
Cell culture medium (e.g., DMEM or F-12).
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Mazdutide at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[12]
Procedure:
-
Cell Seeding: Seed the receptor-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.
-
Assay Preparation: On the day of the assay, replace the culture medium with the stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.
-
Agonist Stimulation: Add serial dilutions of Mazdutide to the wells. Include a vehicle control (no agonist) and a positive control (a known potent agonist for the respective receptor).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Mazdutide concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50, which is the concentration of Mazdutide that produces 50% of the maximal response.
References
- 1. What is the therapeutic class of Mazdutide? [synapse.patsnap.com]
- 2. Mazdutide, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mazdutide, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The latest phase II clinical research by Innovent Biologics on Mazdutide, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Innovent Presents the Results of the First Phase 3 Study of Mazdutide for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]
- 7. mazdutide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. bariatricnews.net [bariatricnews.net]
- 9. Head-to-head Superiority to High-dose Dulaglutide: Innovent's First Phase 3 Clinical Trial of Mazdutide in Chinese Patients with Type 2 Diabetes Met Study Endpoints [prnewswire.com]
- 10. Innovent's Mazdutide Achieves Phase 3 Success in Chinese Obesity Trial, Paving Way for First GLP-1R/GCGR Dual Agonist Approval [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
